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Compound of Interest

Compound Name: Salicylamide O-acetic acid

Cat. No.: B1209234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Salicylamide O-acetic acid, also known as 2-(2-carbamoylphenoxy)acetic acid, is a derivative

of salicylamide with potential applications in pharmaceuticals as an analgesic and anti-

inflammatory agent. Its synthesis is a key step for further research into its biological activities

and for the development of new therapeutic agents. The Williamson ether synthesis is a

straightforward and widely used method for preparing ethers, and in this case, it is applied to

the O-alkylation of salicylamide to produce Salicylamide O-acetic acid. This document

provides detailed application notes and protocols for this synthesis.

Chemical Properties and Data
A comprehensive summary of the physical and chemical properties of the key compounds

involved in this synthesis is provided below.
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Property
Salicylamide
(Starting Material)

Chloroacetic Acid
(Reagent)

Salicylamide O-
acetic acid
(Product)

Molecular Formula C₇H₇NO₂ C₂H₃ClO₂ C₉H₉NO₄

Molecular Weight 137.14 g/mol 94.50 g/mol 195.17 g/mol [1]

Appearance
White crystalline

powder
Colorless crystals Crystalline solid

Melting Point 140-144 °C 61-63 °C 221 °C

Solubility
Soluble in ethanol,

ether, hot water

Soluble in water,

ethanol, ether

Soluble in aqueous

alkali

Spectroscopic Data
Characterization of the starting material and the final product is crucial for confirming the

success of the synthesis. The following tables summarize the key spectroscopic data for

salicylamide and Salicylamide O-acetic acid.

Table 1: ¹H NMR Data (DMSO-d₆)
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Compound
Chemical Shift (ppm) and
Multiplicity

Assignment

Salicylamide ~7.9 (br s, 1H), ~7.4 (br s, 1H) -CONH₂ protons

~7.8 (dd, 1H) Aromatic H

~7.3 (ddd, 1H) Aromatic H

~6.8 (m, 2H) Aromatic H

~13.5 (br s, 1H) Phenolic -OH proton

Salicylamide O-acetic acid 7.6-7.2 (m, 4H) Aromatic H

4.7 (s, 2H) -O-CH₂-COOH

7.9 (br s, 1H), 7.5 (br s, 1H) -CONH₂ protons

~13.0 (br s, 1H) Carboxylic acid -COOH proton

Note: The chemical shifts for Salicylamide O-acetic acid are based on typical values for

similar structures and data available in chemical databases.[1]

Table 2: ¹³C NMR Data (DMSO-d₆)
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Compound Chemical Shift (ppm) Assignment

Salicylamide ~169.0 -CONH₂

~158.0 C-OH

~133.0, 129.0, 118.0, 116.0 Aromatic CHs

~117.0 Aromatic C-CONH₂

Salicylamide O-acetic acid ~170.0 -COOH

~168.0 -CONH₂

~155.0 C-O

~132.0, 128.0, 122.0, 115.0 Aromatic CHs

~120.0 Aromatic C-CONH₂

~65.0 -O-CH₂-COOH

Note: The chemical shifts for Salicylamide O-acetic acid are based on typical values for

similar structures and data available in chemical databases.[1]

Table 3: IR Data (KBr, cm⁻¹)
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Compound
Wavenumber (cm⁻¹) and
Description

Assignment

Salicylamide 3398, 3190 (strong, sharp) -NH₂ stretching

~3000-3500 (broad) Phenolic -OH stretching

1670-1630 (strong) C=O stretching (amide I)

~1600, 1480 Aromatic C=C stretching

Salicylamide O-acetic acid ~3400, 3200 (strong, sharp) -NH₂ stretching

2500-3300 (very broad) Carboxylic acid O-H stretching

~1730 (strong)
C=O stretching (carboxylic

acid)

~1650 (strong) C=O stretching (amide I)

~1600, 1490 Aromatic C=C stretching

~1250 (strong) C-O stretching (ether)

Experimental Protocol: Williamson Ether Synthesis
of Salicylamide O-acetic acid
This protocol is adapted from established procedures for Williamson ether synthesis.

Materials:

Salicylamide

Chloroacetic acid

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

Distilled water

Ethanol or Dimethylformamide (DMF) (optional, as solvent)
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Hydrochloric acid (HCl), concentrated and dilute solutions

Anhydrous sodium sulfate or magnesium sulfate

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

Round-bottom flask

Reflux condenser

Heating mantle or water bath

Magnetic stirrer and stir bar

Separatory funnel

Büchner funnel and filter flask

Beakers and Erlenmeyer flasks

pH paper or pH meter

Rotary evaporator (optional)

Procedure:

Deprotonation of Salicylamide:

In a round-bottom flask, dissolve a specific molar equivalent of salicylamide in a suitable

solvent such as ethanol or DMF. If using an aqueous base, water can be the solvent.

Add one molar equivalent of a strong base, such as sodium hydroxide, to the solution.

Stir the mixture at room temperature until the salicylamide is fully deprotonated to form the

sodium phenoxide salt. This can be observed by the dissolution of the starting material.

Alkylation Reaction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To the solution of the salicylamide phenoxide, add one molar equivalent of chloroacetic

acid.

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction

temperature will depend on the solvent used (e.g., ~78 °C for ethanol).

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is

typically complete within 2-4 hours.

Work-up and Isolation:

After the reaction is complete, cool the mixture to room temperature.

If a solid precipitates, it may be the sodium salt of the product. Acidify the mixture with

dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the free carboxylic acid.

If no solid forms, transfer the reaction mixture to a separatory funnel.

If an organic solvent was used, it can be removed under reduced pressure. The residue is

then dissolved in water and acidified as described above.

Extract the aqueous solution with a suitable organic solvent like diethyl ether or ethyl

acetate.

Combine the organic extracts and wash them with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent and evaporate the solvent to obtain the crude Salicylamide O-
acetic acid.

Purification:

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or

acetone/water, to obtain pure Salicylamide O-acetic acid.

Dry the purified crystals in a desiccator or under vacuum.
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Characterization:

Determine the melting point of the purified product and compare it to the literature value

(221 °C).

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the synthesized

Salicylamide O-acetic acid.

Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
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Caption: Chemical reaction scheme for the Williamson ether synthesis of Salicylamide O-
acetic acid.
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Caption: Experimental workflow for the synthesis of Salicylamide O-acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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